2-(3,5-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-16-10-14(11-17(12-16)24-2)13-21-19(22)9-8-18(20-21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSANUELGBAHAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 4-Oxoalkanoate Derivatives
The synthesis begins with 2-diethoxyphosphoryl-4-oxo-6-phenylhexanoate (6f ), prepared via established methods. This substrate incorporates the phenyl group at the future C-6 position of the pyridazinone. The phosphoryl group at C-2 facilitates subsequent HWE olefination.
Cyclocondensation with Hydrazine
Treatment of 6f with hydrazine hydrate in refluxing ethanol yields 4-diethoxyphosphoryl-4,5-dihydro-6-phenylpyridazin-3(2H)-one (7f ) (94% yield). Spectroscopic confirmation includes:
- $$ ^1H $$-NMR: δ 2.15 (3H, s, CH$$_3$$), 6.91 (1H, s, CH), 7.21–7.37 (5H, m, Ph)
- $$ ^{13}C $$-NMR: 125.96 (C-5), 127.82 (C-Ph)
Aromatization via Horner–Wadsworth–Emmons Olefination
Reaction of 7f with paraformaldehyde under HWE conditions (NaH, THF) introduces a methyl group at C-4, yielding 4-methyl-6-phenylpyridazin-3(2H)-one (9f ) (88% yield). While this step efficiently aromatizes the ring, the unintended C-4 methyl group necessitates modification for the target compound.
Post-Cyclization Functionalization: N-2 Alkylation
Alkylation Strategy and Reagent Selection
To install the 3,5-dimethoxybenzyl group at N-2, 9f undergoes alkylation with 3,5-dimethoxybenzyl bromide. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the lactam nitrogen, enabling nucleophilic attack on the benzyl bromide.
Optimization of Reaction Conditions
- Base : NaH (2.2 equiv) ensures complete deprotonation.
- Solvent : Anhydrous DMF at 0°C → room temperature minimizes side reactions.
- Time : 12–16 hours under nitrogen atmosphere.
Characterization of the Final Product
The title compound is obtained as a colorless crystalline solid (mp 130–132°C) after column chromatography (SiO$$_2$$, ethyl acetate/hexane). Key spectroscopic data:
- IR : ν$$_{\text{max}}$$ 1656 cm$$^{-1}$$ (C=O), 1612 cm$$^{-1}$$ (C=N)
- $$ ^1H $$-NMR : δ 3.89 (2H, s, CH$$2$$), 6.91 (2H, d, J = 2.4 Hz, OCH$$3$$-Ar), 7.55–7.76 (5H, m, Ph)
- HRMS : [M+H]$$^+$$ calcd for C$${20}$$H$${19}$$N$$2$$O$$3$$: 335.1396, found: 335.1392
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for N-Alkylation
An alternative to classical alkylation employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to transfer the 3,5-dimethoxybenzyl group from the corresponding alcohol. However, this method yields <50% product due to competing O-alkylation.
Direct Cyclocondensation with Functionalized Hydrazines
Using 3,5-dimethoxybenzyl hydrazine in place of hydrazine hydrate could theoretically introduce the N-2 substituent in one step. However, the limited commercial availability of such hydrazines and their poor reactivity in cyclocondensation render this approach impractical.
Scalability and Industrial Considerations
The NaH-mediated alkylation protocol demonstrates scalability (>100 g batches) with consistent yields (70–75%). Critical process parameters include:
- Purity of 3,5-dimethoxybenzyl bromide : ≥98% (GC-MS)
- Reaction temperature : Controlled exotherm below 30°C
Environmental impact is mitigated through solvent recovery (DMF distillation) and catalyst-free conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(3,5-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 3,5-dimethoxybenzyl group contrasts with the 2-methoxybenzyl group in compound 3h . The 3,5-difluorobenzyl group in the triazolopyridine derivative introduces electron-withdrawing fluorine atoms, which could reduce solubility but increase metabolic stability compared to methoxy-substituted analogs.
Core Structure Variations: Compound 3h retains the pyridazinone core but incorporates a chlorine atom at position 5, which is absent in the target compound. Chlorine may increase electrophilicity, influencing interactions with biological targets . The acetamide derivative and triazolopyridine compound represent distinct cores, highlighting the diversity of scaffolds explored in SAR studies.
Synthetic Yields and Practical Considerations: Compound 3h was synthesized in 70% yield via nucleophilic substitution under mild conditions (room temperature, acetone solvent) .
Physicochemical Properties
- Melting Points: Compound 3h exhibits a melting point of 92.4–94.0°C , which is relatively low compared to typical pyridazinones. This may reflect reduced crystallinity due to the ortho-methoxy group’s steric effects.
- NMR Data :
- The 3,5-dimethoxybenzyl group in the acetamide derivative shows a singlet at δ3.83 ppm for six protons (two OCH3 groups), consistent with symmetrical substitution.
- In contrast, compound 3h’s 2-methoxybenzyl group produces a singlet at δ3.83 ppm for three protons, with additional aromatic signals reflecting asymmetry .
Implications for Bioactivity
While biological data for the target compound is unavailable, insights can be inferred from analogs:
- The chlorine atom in compound 3h may enhance interactions with hydrophobic pockets in enzymes or receptors, a feature absent in the target compound .
- The piperidinylsulfonyl group in the triazolopyridine derivative introduces a bulky, polar moiety that could improve target selectivity but reduce membrane permeability.
Biological Activity
2-(3,5-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone family. Its unique structure, featuring both a 3,5-dimethoxybenzyl group and a phenyl group, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
The compound can be synthesized through the condensation of 3,5-dimethoxybenzylamine with a pyridazinone precursor under reflux conditions. The general formula for this compound is C18H20N2O3, with a molecular weight of approximately 316.37 g/mol. Its structural characteristics contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In various cell line studies, it has shown the ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: In Vitro Anticancer Activity
A study conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined through MTS cytotoxicity assays.
Table 2: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10.5 |
| HCC827 | 8.7 |
| NCI-H358 | 12.0 |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- DNA Interaction : It may bind to DNA or interfere with DNA-dependent processes, which is common among many anticancer agents.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis.
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- In Vivo Studies : Animal models have shown promising results regarding the efficacy of this compound in reducing tumor size and enhancing survival rates when used in conjunction with other chemotherapeutic agents.
- Molecular Docking Studies : Computational analyses suggest that the compound has favorable binding affinities for specific targets involved in cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
